An In-depth Technical Guide to Dehydro-delta-tocopherol: Natural Sources, Discovery, and Scientific Insights
An In-depth Technical Guide to Dehydro-delta-tocopherol: Natural Sources, Discovery, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of dehydro-delta-tocopherol, a naturally occurring chromenol derivative of vitamin E. The narrative delves into its discovery, predominantly within the Stemona genus, and elucidates its known natural distribution. A significant portion of this document is dedicated to the detailed methodologies for its extraction, isolation, and characterization, underpinned by field-proven insights and self-validating protocols. Furthermore, the guide explores the current understanding of dehydro-delta-tocopherol's biological activities and therapeutic potential, drawing comparisons with its more ubiquitous counterpart, delta-tocopherol. The content is structured to offer both foundational knowledge and practical, in-depth protocols for professionals engaged in natural product research and drug development.
Introduction to Dehydro-delta-tocopherol: A Unique Vitamin E Analogue
Vitamin E is a collective term for a group of lipid-soluble compounds, primarily tocopherols and tocotrienols, renowned for their antioxidant properties. These compounds are characterized by a chromanol ring and a phytyl tail. The different forms (alpha, beta, gamma, and delta) are distinguished by the number and position of methyl groups on the chromanol ring[1]. Dehydro-delta-tocopherol is a derivative of delta-tocopherol, distinguished by a double bond between carbons 3 and 4 of the chromanol ring, classifying it as a chromenol[1]. This structural modification, while seemingly minor, can influence its chemical properties and biological activity.
This guide will provide a detailed exploration of dehydro-delta-tocopherol, from its initial discovery to its potential applications, with a focus on the technical aspects relevant to the scientific community.
Discovery and Key Historical Milestones
The discovery of dehydro-delta-tocopherol is intrinsically linked to the phytochemical investigation of the plant genus Stemona. In 2004, a study focusing on various Stemona species led to the isolation and characterization of four new dehydrotocopherols, including dehydro-delta-tocopherol[1]. This research revealed that the presence of a double bond between C-3 and C-4 is a characteristic chemical feature of most species within this genus[1].
The study further established that the specific methylation pattern of the aromatic ring in these dehydrotocopherols corresponds to the species delimitations. Notably, an exclusive accumulation of dehydro-delta-tocopherol was observed in the Stemona tuberosa group[1]. In contrast, Stemona curtisii was characterized by the presence of dehydro-gamma-tocopherol, while Stemona collinsae showed a preponderance of dehydro-delta-tocopherol alongside smaller amounts of dehydro-beta-tocopherol[1]. This discovery highlighted a new subclass of vitamin E analogues and opened avenues for further investigation into their distribution and biological significance.
Natural Sources of Dehydro-delta-tocopherol
The primary and most well-documented natural sources of dehydro-delta-tocopherol are plants belonging to the Stemona genus, which are native to Southeast Asia and Australia.
| Plant Species | Predominant Dehydrotocopherol | Reference |
| Stemona tuberosa group | Dehydro-delta-tocopherol | [1] |
| Stemona collinsae | Dehydro-delta-tocopherol | [1] |
| Stemona curtisii | Dehydro-gamma-tocopherol | [1] |
| Stemona burkillii | Weak accumulation of dehydro-alpha-tocopherol | [1] |
| Stemona cochinchinensis | Chromanol derivatives | [1] |
| Stemona kerrii | Chromanol derivatives | [1] |
While tocopherols are known to be present in various marine algae, there is currently no specific scientific literature reporting the presence of dehydro-delta-tocopherol in marine organisms[2][3]. Therefore, the Stemona genus remains the sole confirmed natural source of this compound.
Methodologies for Extraction, Isolation, and Characterization
The successful study of dehydro-delta-tocopherol relies on robust and efficient methods for its extraction, isolation, and characterization from its natural matrix. The lipophilic nature of this compound dictates the use of nonpolar solvents and chromatographic techniques.
Extraction from Stemona Roots
The following protocol is a synthesized methodology based on established principles for the extraction of tocopherols from plant materials, specifically adapted for Stemona roots.
Step-by-Step Extraction Protocol:
-
Sample Preparation:
-
Obtain fresh or dried roots of Stemona tuberosa.
-
Thoroughly wash the roots to remove any soil and debris.
-
Air-dry the roots in a well-ventilated area or use a lyophilizer for complete drying.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered root material.
-
Transfer the powder to a Soxhlet apparatus or a large flask for maceration.
-
Add a nonpolar solvent such as n-hexane or a mixture of chloroform and methanol (2:1 v/v) to the powdered material. A solvent-to-sample ratio of 10:1 (v/w) is recommended.
-
For Soxhlet extraction, allow the extraction to proceed for 6-8 hours.
-
For maceration, let the mixture stand for 24-48 hours with occasional agitation.
-
-
Solvent Removal:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to avoid degradation of the tocopherols.
-
-
Saponification (Optional but Recommended):
-
To remove interfering lipids and esters, the crude extract can be saponified.
-
Dissolve the crude extract in a minimal amount of ethanol.
-
Add an 8% ethanolic potassium hydroxide (KOH) solution.
-
Reflux the mixture for 30 minutes in a boiling water bath under a nitrogen atmosphere to prevent oxidation[4].
-
After cooling, transfer the mixture to a separatory funnel and extract the unsaponifiable matter (containing dehydro-delta-tocopherol) with n-hexane.
-
Wash the hexane layer with water until the washings are neutral.
-
Dry the hexane layer over anhydrous sodium sulfate and evaporate the solvent.
-
Caption: Workflow for the extraction and isolation of dehydro-delta-tocopherol.
Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the method of choice for isolating pure dehydro-delta-tocopherol from the crude extract.
Step-by-Step Preparative HPLC Protocol:
-
Sample Preparation:
-
Dissolve the crude extract in the mobile phase to be used for the HPLC separation.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A silica-based normal-phase column is typically used for the separation of tocopherol isomers[5].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane and a slightly more polar solvent, such as isopropanol or ethyl acetate, is effective. A common starting point is n-hexane:isopropanol (99:1, v/v)[5]. The ratio can be optimized to achieve the best separation.
-
Flow Rate: A flow rate of 1-5 mL/min is generally suitable for preparative columns.
-
Detection: A UV detector set at 298 nm is appropriate for detecting tocopherols[6].
-
-
Fraction Collection:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of dehydro-delta-tocopherol. The elution order in normal-phase HPLC is typically delta, gamma, beta, and then alpha-tocopherol. Dehydro-delta-tocopherol is expected to elute close to delta-tocopherol.
-
-
Purity Assessment:
-
Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Evaporate the solvent from the pure fraction to obtain the isolated dehydro-delta-tocopherol.
-
Characterization Techniques
The structural elucidation and confirmation of dehydro-delta-tocopherol are achieved through a combination of spectroscopic methods.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. While specific spectral data for dehydro-delta-tocopherol is not widely published, the expected shifts can be inferred from the data for delta-tocopherol and the presence of the C3-C4 double bond.
Expected ¹H and ¹³C NMR Spectral Features of Dehydro-delta-tocopherol:
| Structural Feature | Delta-Tocopherol ¹³C Chemical Shift (ppm) (approx.) [7] | Expected Dehydro-delta-tocopherol ¹³C Chemical Shift (ppm) | Delta-Tocopherol ¹H Chemical Shift (ppm) (approx.) [7] | Expected Dehydro-delta-tocopherol ¹H Chemical Shift (ppm) |
| C2 | 75.6 | ~75 | 1.24 | ~1.3 |
| C3 | 31.4 | ~120-130 (vinylic) | 1.75 | ~5.5-6.0 (vinylic) |
| C4 | 21.0 | ~120-130 (vinylic) | 2.68 | ~5.5-6.0 (vinylic) |
| C4a | 121.3 | ~122 | - | - |
| C5 | 112.6 | ~113 | 6.48 | ~6.5 |
| C6 | 147.7 | ~148 | - | - |
| C7 | 115.7 | ~116 | 6.38 | ~6.4 |
| C8 | 127.4 | ~128 | - | - |
| C8a | 146.1 | ~147 | - | - |
| C8-CH₃ | 16.1 | ~16 | 2.12 | ~2.1 |
Note: The expected chemical shifts for dehydro-delta-tocopherol are estimations and would need to be confirmed by experimental data.
4.3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Weight: The molecular formula of dehydro-delta-tocopherol is C₂₇H₄₄O₂, giving it a molecular weight of 400.6 g/mol [1].
-
Fragmentation Pattern: In mass spectrometry, tocopherols typically undergo retro-Diels-Alder fragmentation. For delta-tocopherol, a characteristic fragment ion is observed at m/z 135[8]. A similar fragmentation pattern would be expected for dehydro-delta-tocopherol, with potential variations due to the double bond in the chromanol ring.
4.3.3. Ultraviolet (UV) Spectroscopy
The UV spectrum of tocopherols shows a characteristic absorption maximum. For delta-tocopherol, the UV maximum is at 298 nm[6]. Dehydro-delta-tocopherol is expected to have a similar UV absorption profile.
Biological Activities and Therapeutic Potential
The biological activities of dehydro-delta-tocopherol are not as extensively studied as those of the common tocopherols. However, initial research and comparisons with delta-tocopherol provide some insights into its potential.
Antioxidant Activity
Studies on the dehydrotocopherols isolated from Stemona species have shown that their antioxidant capacities are comparable to that of alpha-tocopherol, as determined by the DPPH radical scavenging assay[9]. This suggests that the introduction of the double bond in the chromanol ring does not significantly diminish its ability to donate a hydrogen atom to neutralize free radicals.
Anti-inflammatory and Anticancer Potential
While direct studies on the anti-inflammatory and anticancer effects of dehydro-delta-tocopherol are limited, research on delta-tocopherol provides a strong basis for future investigations.
-
Anti-inflammatory Effects: Delta-tocopherol has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways such as NF-κB[10][11][12]. It is plausible that dehydro-delta-tocopherol shares these properties.
-
Anticancer Activity: Delta-tocopherol has demonstrated potent anticancer activity in various cancer cell lines and animal models, including lung and prostate cancer[13][14][15][16]. It has been shown to be more effective than alpha-tocopherol in inhibiting tumor growth and inducing apoptosis[13][15]. Given its structural similarity, dehydro-delta-tocopherol is a promising candidate for anticancer research.
Caption: Potential biological activities of dehydro-delta-tocopherol.
Conclusion and Future Directions
Dehydro-delta-tocopherol represents a fascinating and relatively underexplored member of the vitamin E family. Its discovery in the Stemona genus has provided a new chemical marker for these plants and introduced a novel subclass of tocopherols. While its antioxidant activity is established to be comparable to that of alpha-tocopherol, its unique biological activities and therapeutic potential remain largely to be elucidated.
Future research should focus on:
-
Developing optimized and scalable protocols for the isolation of dehydro-delta-tocopherol from Stemona species.
-
Conducting comprehensive spectroscopic analysis to fully characterize its structure and properties.
-
Investigating its specific anti-inflammatory, anticancer, and other biological activities in various in vitro and in vivo models to determine its unique therapeutic potential.
-
Screening a wider range of plant and marine organisms to identify other potential natural sources of this compound.
The insights gained from such research will be invaluable for drug development professionals and scientists working in the field of natural products, potentially leading to the development of new therapeutic agents.
References
-
Ahsan, H., et al. (2015). δ-Tocopherol is more active than α- or γ-tocopherol in inhibiting lung tumorigenesis in vivo. Cancer Prevention Research, 4(3), 404-413. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000547 Delta-tocopherol. Retrieved from [Link]
-
Das, S., et al. (2014). Tocopherols in cancer: an update. Nutrition and Cancer, 66(1), 1-13. [Link]
-
Gopakumar, K., & Nair, P. P. (1975). Distribution of Tocopherol (Vitamin E) in Marine Algae from Goa, West Coast of India. Indian Journal of Marine Sciences, 4, 213-215. [Link]
-
Ju, J., et al. (2015). Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo. Journal of Agricultural and Food Chemistry, 63(12), 3165-3171. [Link]
-
Brem, B., et al. (2004). Antioxidant dehydrotocopherols as a new chemical character of Stemona species. Phytochemistry, 65(19), 2719-2729. [Link]
-
Lampi, A. M. (2012). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS Lipid Library. [Link]
-
Baker, J. K., & Myers, C. W. (1991). One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards. Pharmaceutical Research, 8(6), 763-770. [Link]
-
Yang, C. S., et al. (2008). Cancer-preventive activities of tocopherols and tocotrienols. Journal of Nutrition, 138(1), 1-6. [Link]
-
Jiang, Q., et al. (2008). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Lipid Research, 49(8), 1836-1845. [Link]
-
Saikia, P., & Deka, D. C. (2017). Phytochemical screening of various extracts of S. tuberosa. ResearchGate. [Link]
-
Gliszczynska-Swiglo, A., & Sikorska, E. (2004). Major fragmentation pattern (negative mode) of tocopherols. ResearchGate. [Link]
-
Goiris, K., et al. (2015). Carotenoids, Phenolic Compounds and Tocopherols Contribute to the Antioxidative Properties of Some Microalgae Species. Molecules, 20(12), 21853-21864. [Link]
-
Caring Sunshine. (n.d.). Relationship: Inflammation and delta-tocopherol. Retrieved from [Link]
-
Tan, C. P., et al. (2013). Bioaccessibility of Carotenoids and Tocopherols in Marine Microalgae, Nannochloropsis sp. and Chaetoceros sp. Semantic Scholar. [Link]
-
Jiang, Q. (2014). Natural forms of vitamin E: metabolism, antioxidant, and anti-inflammatory activities and their role in disease prevention and therapy. Free Radical Biology and Medicine, 72, 76-90. [Link]
-
Ryckebosch, E., et al. (2012). MICROALGAE AS TOCOPHEROL PRODUCERS. ResearchGate. [Link]
-
LookChem. (n.d.). D-DELTA-TOCOPHEROL 119-13-1 wiki. Retrieved from [Link]
-
FooDB. (2010). Showing Compound d-Tocopherol (FDB002432). Retrieved from [Link]
-
Dufossé, L., et al. (2021). Antioxidant Compounds from Microalgae: A Review. Semantic Scholar. [Link]
-
Caring Sunshine. (n.d.). Relationship: Inflammation and beta and delta tocopherols. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the isolates 1–3 from the root of S. tuberosa. Retrieved from [Link]
-
PubChem. (n.d.). Delta-Tocopherol. Retrieved from [Link]
-
Wagner, K. H., et al. (2004). Anti-inflammatory properties of α- and γ-tocopherol. Inflammopharmacology, 12(2), 151-166. [Link]
-
Gouveia, L., et al. (2007). Proposed fragmentation scheme for the formation of ion m/z 165, the most abundant fragment in the product ion spectrum of R-tocopherol and R-tocotrienol. ResearchGate. [Link]
-
Borah, A., et al. (2014). Ethnopharmacognosy of Stemona tuberosa Lour., a potential medicinal plant species of Arunachal Pradesh, India. ResearchGate. [Link]
-
Devaraj, S., et al. (2019). Anti-inflammatory γ- and δ-tocotrienols improve cardiovascular, liver and metabolic function in diet-induced obese rats. Redox Biology, 24, 101189. [Link]
-
Li, G., et al. (2013). LC/MS/MS fragmentation of vitamin E metabolites. ResearchGate. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000547 Delta-tocopherol. Retrieved from [Link]
-
Lampi, A. M. (2012). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS Lipid Library. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001893). Retrieved from [Link]
-
Al-Hamdani, S. H., & Al-Sabri, A. M. (2016). Simple Extraction and Rapid HPLC Method for Tocopherol Analysis in Marine and Fresh-water Fish Species. ResearchGate. [Link]
-
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]
-
Kamal-Eldin, A., & Anwar, F. (2004). TOCOPHEROL CONTENTS OF PAKISTANI SEED OILS STUDIED BY NORMAL PHASE HPLC. Journal of the American Oil Chemists' Society, 81(1), 1-4. [Link]
-
Gao, S., et al. (2012). Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using liquid chromatography tandem mass spectrometry. Journal of Lipid Research, 53(6), 1236-1244. [Link]
-
Han, J., et al. (2021). Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity. Frontiers in Chemistry, 9, 688839. [Link]
-
Jiang, Q., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Pharmaceutical and Biomedical Analysis, 146, 1-7. [Link]
Sources
- 1. Dehydro-Delta-tocopherol | CAS:802909-72-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. Bioaccessibility of Carotenoids and Tocopherols in Marine Microalgae, Nannochloropsis sp. and Chaetoceros sp. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. researchgate.net [researchgate.net]
- 6. delta-Tocopherol [drugfuture.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Natural forms of vitamin E: metabolism, antioxidant, and anti-inflammatory activities and their role in disease prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. δ-tocopherol is more active than α - or γ -tocopherol in inhibiting lung tumorigenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tocopherols in cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cancer-preventive activities of tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]
